3-[(Diphenylacetyl)amino]-4-methylbenzoic acid
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Overview
Description
3-[(Diphenylacetyl)amino]-4-methylbenzoic acid is an organic compound with a complex structure that includes both aromatic and amide functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(Diphenylacetyl)amino]-4-methylbenzoic acid typically involves the reaction of 4-methylbenzoic acid with diphenylacetyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an amide bond between the carboxyl group of 4-methylbenzoic acid and the amine group of diphenylacetyl chloride. The reaction conditions usually include a solvent like dichloromethane and a temperature range of 0-5°C to control the reaction rate and prevent side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled conditions. The use of automated systems for temperature and pH control ensures consistent product quality. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
3-[(Diphenylacetyl)amino]-4-methylbenzoic acid can undergo various chemical reactions, including:
Oxidation: The aromatic rings can be oxidized under strong oxidizing conditions, leading to the formation of quinones.
Reduction: The amide group can be reduced to an amine under reducing conditions using reagents like lithium aluminum hydride.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, in the presence of appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid; halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Quinones and other oxidized aromatic compounds.
Reduction: Corresponding amines.
Substitution: Nitro or halogenated derivatives of the original compound.
Scientific Research Applications
3-[(Diphenylacetyl)amino]-4-methylbenzoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins or enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-[(Diphenylacetyl)amino]-4-methylbenzoic acid involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity and thereby modulating biochemical pathways. The aromatic and amide groups play a crucial role in the binding affinity and specificity of the compound.
Comparison with Similar Compounds
Similar Compounds
- 3-[(Diphenylacetyl)amino]-4-methoxy-N-phenylbenzamide
- 3-[[[(Diphenylacetyl)amino]thioxomethyl]amino]-4-methylbenzoic acid
Uniqueness
3-[(Diphenylacetyl)amino]-4-methylbenzoic acid is unique due to its specific structural features, which confer distinct chemical and biological properties. The presence of both diphenylacetyl and methyl groups on the benzoic acid core allows for unique interactions with molecular targets, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C22H19NO3 |
---|---|
Molecular Weight |
345.4 g/mol |
IUPAC Name |
3-[(2,2-diphenylacetyl)amino]-4-methylbenzoic acid |
InChI |
InChI=1S/C22H19NO3/c1-15-12-13-18(22(25)26)14-19(15)23-21(24)20(16-8-4-2-5-9-16)17-10-6-3-7-11-17/h2-14,20H,1H3,(H,23,24)(H,25,26) |
InChI Key |
OCMAWWJNVYIIML-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)O)NC(=O)C(C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
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